![molecular formula C17H25FN2O2 B3013122 Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate CAS No. 1198283-80-5](/img/structure/B3013122.png)

Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

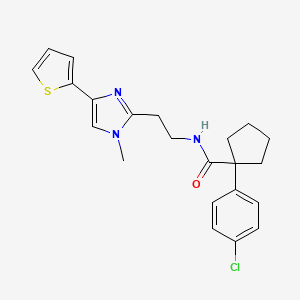

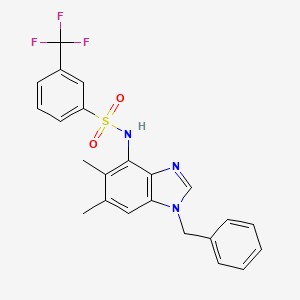

Medicinal Chemistry and Drug Development

Tert-butyl 4-(phenylamino)piperidine-1-carboxylate plays a crucial role in drug discovery and development. Researchers explore its potential as a scaffold for designing novel pharmaceutical compounds. By modifying the substituents on the piperidine ring, scientists can create derivatives with improved pharmacological properties. Additionally, this compound serves as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development, facilitating targeted protein degradation .

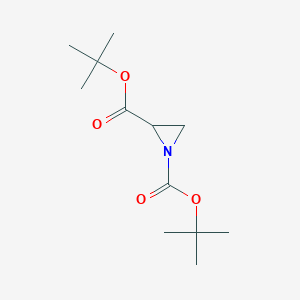

Organic Synthesis and Building Blocks

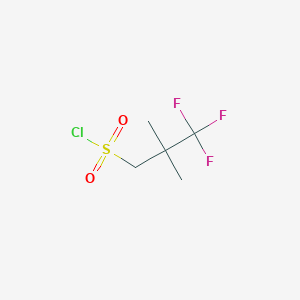

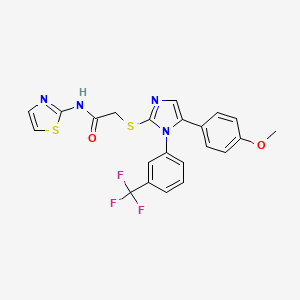

The tert-butyl 4-(phenylamino)piperidine-1-carboxylate structure serves as a versatile building block in organic synthesis. It participates in the construction of diverse organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. Researchers utilize its functional groups to create complex molecules with specific properties .

Vandetanib Intermediate

This compound is a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer treatment. Vandetanib targets multiple receptors, including VEGFR, EGFR, and RET, making it valuable in the management of thyroid cancer and non-small cell lung cancer. Tert-butyl 4-(phenylamino)piperidine-1-carboxylate undergoes acylation, sulfonation, and substitution steps to yield Vandetanib .

Biologically Active Natural Products

Researchers recognize tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate as a potential precursor to biologically active natural products. Specifically, it contributes to the synthesis of compounds like Indiacen A and Indiacen B. These natural products exhibit interesting biological activities and may serve as leads for drug development .

Forensic and Toxicology Applications

In forensic science, tert-butyl 4-(phenylamino)piperidine-1-carboxylate can be relevant for toxicology testing. Its presence or derivatives may be detected in biological samples, aiding in drug-related investigations. Laboratories use analytical methods to identify and quantify this compound, especially in cases involving synthetic opioids .

Precursor Control in Fentanyl Synthesis

While not a direct application, it’s essential to mention that tert-butyl 4-(phenylamino)piperidine-1-carboxylate is a precursor used in the illicit synthesis of fentanyl and its analogues. Placing such precursors under international control helps law enforcement seize illicit shipments and prevent diversion from legitimate channels .

Safety and Hazards

Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Wirkmechanismus

Target of Action

Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is a potent synthetic opioid that is primarily targeted towards the mu-opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.

Biochemical Pathways

The biochemical pathway involved in the action of fentanyl involves the opioidergic pathway. Upon binding to the mu-opioid receptors, fentanyl triggers a cascade of events leading to the inhibition of adenylate cyclase, decreased cAMP production, and subsequent reduction in neuronal excitability. This results in analgesia, sedation, and euphoria .

Pharmacokinetics

The pharmacokinetics of fentanyl, which this compound contributes to, are characterized by rapid onset and short duration of action. Fentanyl is highly lipophilic, allowing for quick absorption and distribution in the body. It undergoes metabolism primarily in the liver and is excreted in urine .

Result of Action

The result of fentanyl’s action is potent analgesia, making it useful for pain management in clinical settings. Overdose can lead to life-threatening respiratory depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound during synthesis. Additionally, individual factors such as genetic variations in the mu-opioid receptor or metabolic enzymes can influence the efficacy and potential side effects in individuals .

Eigenschaften

IUPAC Name |

tert-butyl 4-[amino-(4-fluorophenyl)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)15(19)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCLRJCZCCDPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)

![2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid](/img/structure/B3013044.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013051.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B3013055.png)

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

![(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline](/img/structure/B3013062.png)